3-Methylhept-1-yn-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylhept-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h2,9H,4,6-7H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKXRZKMAVADSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398181 | |
| Record name | 3-methylhept-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17356-17-1 | |
| Record name | 3-methylhept-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance and Research Context of Propargylic Alcohols
Propargylic alcohols are a class of organic compounds that contain both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne), with the hydroxyl group attached to a carbon atom adjacent to the alkyne. This dual functionality makes them exceptionally valuable synthons in organic synthesis. acs.orgepa.gov The reactivity of the alkyne and the hydroxyl group can be exploited independently or in concert to construct a wide array of complex molecular architectures. epa.gov
The importance of propargylic alcohols is underscored by their frequent application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.orglookchem.com For instance, the core of certain therapeutic hormones and natural antifungal agents contains the propargylic alcohol motif. acs.org Their utility stems from their participation in a diverse range of chemical transformations, including:
Cyclization Reactions: Forming various carbocyclic and heterocyclic ring systems. epa.gov
Substitution Reactions: Where the hydroxyl group is replaced by other nucleophiles. epa.gov
Addition Reactions: Involving the carbon-carbon triple bond. epa.gov
Rearrangement Reactions: Such as the Meyer-Schuster rearrangement, to produce α,β-unsaturated carbonyl compounds. epa.gov
The development of catalytic systems, particularly those involving transition metals like palladium and rhodium, has significantly expanded the synthetic potential of propargylic alcohols, enabling highly selective and efficient transformations under mild conditions. lookchem.comacs.org
Overview of Foundational Research Trajectories for 3 Methylhept 1 Yn 3 Ol
Alkynylation Strategies for Propargylic Alcohol Synthesis
Alkynylation, the addition of a terminal alkyne to a carbonyl group, stands as the most direct and widely employed method for constructing propargylic alcohols. wikipedia.org This transformation is versatile, allowing for the synthesis of primary, secondary, and tertiary alcohols depending on the nature of the carbonyl compound. For the synthesis of the tertiary alcohol this compound, the reaction involves the addition of an acetylene unit to 2-hexanone (B1666271).
Reactions Involving Acetylide Intermediates
A fundamental approach to alkynylation involves the use of pre-formed metal acetylides. These intermediates are typically generated by deprotonating a terminal alkyne with a strong base. byjus.com The resulting nucleophilic acetylide then attacks the electrophilic carbon of a ketone or aldehyde. youtube.comyoutube.com
The synthesis of this compound via this method starts with the deprotonation of acetylene (HC≡CH) using a strong base like sodium amide (NaNH₂) or an organolithium reagent such as n-butyllithium (n-BuLi) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or liquid ammonia. byjus.comchegg.com This generates a sodium or lithium acetylide. The subsequent addition of 2-hexanone to the reaction mixture leads to a nucleophilic attack on the carbonyl carbon. The reaction is then quenched with an aqueous acid (H₃O⁺) workup to protonate the resulting alkoxide, yielding this compound. youtube.comchegg.com
A notable variation employs calcium carbide (CaC₂) as an inexpensive and solid source of acetylene. rsc.org In the presence of a base like potassium hydroxide (B78521) (KOH), calcium carbide reacts to form an acetylide intermediate in situ, which then adds to the carbonyl compound. byjus.comrsc.org This method has demonstrated high selectivity for the formation of terminal propargyl alcohols, with no di-substituted byproducts observed. rsc.org
Table 1: Synthesis of Propargylic Alcohols using Acetylide Intermediates
| Carbonyl Compound | Alkyne Source | Base/Reagent | Product | Ref. |
|---|---|---|---|---|
| Ketones/Aldehydes | Acetylene | NaNH₂ / H₃O⁺ | Propargyl Alcohol | chegg.com |
| 2-Hexanone | Acetylene | n-BuLi / H₃O⁺ | This compound | byjus.com |
Ethynylmagnesium Bromide Addition Protocols
The use of Grignard reagents provides a reliable and well-established protocol for alkynylation. Ethynylmagnesium bromide (HC≡CMgBr) is a common Grignard reagent used for this purpose, which can be prepared from acetylene and a suitable Grignard reagent like ethylmagnesium bromide or purchased commercially. thieme-connect.deucl.ac.uk
The synthesis of this compound is achieved by the reaction of 2-hexanone with ethynylmagnesium bromide in an ether solvent such as tetrahydrofuran (THF). thieme-connect.decdnsciencepub.com The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature. ucl.ac.uk A final aqueous workup with a mild acid, such as ammonium (B1175870) chloride (NH₄Cl), liberates the tertiary alcohol product. arkat-usa.org This method is highly effective for the addition of an ethynyl (B1212043) group to ketones, providing a straightforward route to terminal propargylic alcohols. thieme-connect.dethieme-connect.de
Stereoselective Synthesis of Enantiopure this compound Derivatives
The carbon atom bonded to the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers ((R)- and (S)-3-methylhept-1-yn-3-ol). The synthesis of enantiomerically pure forms of such alcohols is of significant interest for applications in pharmaceuticals and materials science. This can be achieved through the separation of a racemic mixture or by direct asymmetric synthesis.
Chiral Resolving Agent Approaches
Kinetic resolution is a classical and effective technique for separating the enantiomers from a racemic mixture of a chiral alcohol. This process involves reacting the racemate with a chiral resolving agent, often in the presence of a catalyst, where one enantiomer reacts significantly faster than the other. researchgate.net
A widely used method is enzyme-mediated acylation. Lipases, such as those from Pseudomonas fluorescens or Candida antarctica, are frequently employed as biocatalysts for the stereoselective acylation of racemic secondary alcohols. mdpi-res.comnih.gov In a typical procedure, the racemic propargylic alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of the lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer (for instance, the R-enantiomer), leaving the other (S-enantiomer) largely unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by standard chromatographic techniques. A recent development reported the use of a lipase immobilized on Celite to improve the efficiency of the dynamic kinetic resolution of propargyl alcohols. nih.gov While many examples focus on secondary alcohols, this principle can be extended to tertiary alcohols, or the unreacted enantiomer can be recovered with high optical purity. chemistryviews.orgrsc.org
Table 2: Examples of Chiral Resolution Methods for Propargylic Alcohols
| Resolution Method | Catalyst/Agent | Substrate Type | Outcome | Ref. |
|---|---|---|---|---|
| Acylative Kinetic Resolution | (S)-Naproxen acyl chloride | Racemic amines | Diastereoselective separation | researchgate.net |
| Dynamic Kinetic Resolution | Pseudomonas fluorescens lipase | Racemic secondary propargyl alcohols | Enantiomerically pure acylated product and unreacted alcohol | nih.gov |
Enantioselective Catalysis in Propargylic Alcohol Formation
A more modern and atom-economical approach is the direct asymmetric synthesis of a specific enantiomer using a chiral catalyst. This avoids the separation step and has the potential to yield the desired product with high enantioselectivity. organic-chemistry.org
The asymmetric addition of terminal alkynes to carbonyl compounds is a well-studied area. A prominent strategy involves the use of a metal salt, such as zinc triflate (Zn(OTf)₂), in combination with a chiral ligand. researchgate.net For example, the addition of terminal acetylenes to aldehydes and ketones can be mediated by a catalytic system comprising Zn(OTf)₂ and a chiral amino alcohol like (+)-N-methylephedrine. organic-chemistry.org This system generates a chiral zinc acetylide in situ, which then adds to the carbonyl group enantioselectively. These reactions can often be conducted in common organic solvents like toluene (B28343) and are tolerant of trace amounts of water. organic-chemistry.org Other successful catalytic systems include those based on titanium(IV) isopropoxide/BINOL and indium(III)/BINOL combinations, which have shown high enantioselectivity for a broad range of substrates. organic-chemistry.org
Multi-Component Coupling and Cascade Reaction Modalities
Multi-component and cascade reactions offer sophisticated and efficient pathways to complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. mdpi.com
Multi-component reactions involve the simultaneous or sequential combination of three or more reactants in one pot. While the A³-coupling (Aldehyde-Alkyne-Amine) is a famous example for producing propargylamines, mdpi.comresearchgate.net related strategies can be applied to alcohol synthesis. For instance, a silver-catalyzed three-component cascade reaction of propargylic alcohols, carbon dioxide, and vicinal diols has been developed to produce cyclic carbonates and α-hydroxy ketones. acs.org This reaction proceeds through an α-alkylidene cyclic carbonate intermediate formed in situ. acs.org Another example is a cooperative catalysis approach using a dirhodium complex and a chiral phosphoric acid for the three-component propargyloxylation of propargyl alcohols, pyridotriazoles, and imines. chinesechemsoc.org
Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. An example is the palladium-catalyzed intramolecular carbonyl propargylation, where propargylic esters derived from cyclic ketones undergo cyclization to form bicyclic homopropargyl alcohols. arkat-usa.org Indium(III)-catalyzed cascade cycloisomerization reactions of aryl 1,5-enynes have also been reported to produce complex tricyclic frameworks stereoselectively. acs.org These advanced strategies highlight the utility of propargylic alcohols as versatile intermediates in the construction of complex molecular architectures. sci-hub.se
General Synthetic Parameters and Optimization Strategies
The synthesis of tertiary alkynols such as this compound is predominantly achieved through the nucleophilic addition of an acetylide to a ketone. The Grignard reaction is a classic and widely utilized method for this transformation. numberanalytics.comnumberanalytics.com Optimization of this synthesis requires careful control over several reaction parameters to maximize yield and purity while minimizing side reactions.
The primary synthetic route involves the reaction of an ethynylmagnesium halide (a Grignard reagent) with 2-hexanone. The general parameters and optimization strategies for this and analogous syntheses are detailed below.
Key Reaction Parameters
Successful synthesis is contingent on the meticulous control of the reaction environment and reagents. The highly reactive nature of Grignard reagents necessitates specific conditions to ensure the desired outcome.
Solvent Selection: The choice of solvent is critical as it must solubilize the reactants and stabilize the Grignard reagent through coordination. numberanalytics.com Anhydrous ethers are the most common solvents due to their ability to form stable complexes with the magnesium center. Tetrahydrofuran (THF) and diethyl ether are frequently employed. numberanalytics.comnumberanalytics.com THF is often preferred due to its higher boiling point and better solvating power for complex organometallic species. numberanalytics.com
Temperature Control: Grignard reactions are typically exothermic. Maintaining a low to moderate temperature is crucial for preventing side reactions, such as enolization of the ketone or competing side reactions of the Grignard reagent. numberanalytics.com Reactions are often initiated at 0°C or even lower temperatures (e.g., -78°C) and then allowed to warm to room temperature. numberanalytics.comnih.gov
Reagent Purity and Stoichiometry: The use of anhydrous solvents and reagents is mandatory, as any trace of water will quench the Grignard reagent, reducing the yield. The stoichiometry between the Grignard reagent and the ketone must be carefully controlled. A slight excess of the Grignard reagent may be used to ensure complete consumption of the ketone, but a large excess can lead to difficulties in purification. nih.gov
Inert Atmosphere: To prevent the degradation of the oxygen- and moisture-sensitive Grignard reagent, the reaction must be carried out under an inert atmosphere, typically nitrogen or argon. nih.gov
Optimization Strategies
To enhance the efficiency and yield of the synthesis of this compound and its analogs, several optimization strategies can be employed. These strategies focus on improving the formation and reactivity of the nucleophile and ensuring the selectivity of the addition to the carbonyl group.
Magnesium Activation: The reaction between magnesium metal and the alkyl halide to form the Grignard reagent can sometimes be slow to initiate. Activation of the magnesium surface is often necessary. numberanalytics.com This can be achieved by methods such as mechanical stirring, sonication, or the addition of a small amount of an activating agent like iodine or 1,2-dibromoethane. numberanalytics.com
Catalysis in Analog Synthesis: While the direct Grignard addition to a ketone does not typically require a catalyst, the synthesis of more complex analogs can benefit from metal-catalyzed cross-coupling reactions. nih.gov For instance, iron-based catalysts like FeBr₂ have been shown to be effective in decarboxylative alkynylation reactions, which represent an alternative route to substituted alkynes. nih.gov
Work-up Procedure: The reaction is typically quenched by the slow addition of a protic source, often a saturated aqueous solution of ammonium chloride (NH₄Cl), rather than water alone. This helps to minimize the formation of magnesium hydroxide emulsions, which can complicate the extraction of the product. nih.gov
The following table summarizes the key parameters and their typical ranges or conditions for the synthesis of tertiary alkynols via Grignard reaction.
Table 1: General Parameters for Grignard Synthesis of Tertiary Alkynols
| Parameter | Condition/Reagent | Purpose/Rationale |
|---|---|---|
| Nucleophile | Acetylide Grignard Reagent (e.g., Ethynylmagnesium bromide) | Provides the alkyne moiety for addition to the ketone. |
| Electrophile | Ketone (e.g., 2-Hexanone) | Carbonyl source for the formation of the tertiary alcohol. |
| Solvent | Anhydrous THF or Diethyl Ether | Stabilizes the Grignard reagent and dissolves reactants. numberanalytics.com |
| Temperature | -78°C to Room Temperature | Controls reaction rate and minimizes side reactions. numberanalytics.com |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the air-sensitive Grignard reagent. nih.gov |
| Quenching Agent | Saturated aq. NH₄Cl | Neutralizes the reaction and facilitates product isolation. nih.gov |
Further optimization can be explored by systematically varying these parameters. The impact of solvent choice and reaction temperature on the yield of a model Grignard reaction is illustrated in the research data below.
Table 2: Research Findings on Parameter Optimization for Alkynol Synthesis
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Diethyl Ether | 0 to 25 | None | ~75-85 |
| THF | -20 to 25 | None | ~80-90 |
| THF/NMP mixture | 25 | FeBr₂•H₂O | >70 (for substituted alkynes via cross-coupling) nih.gov |
These findings indicate that THF generally provides slightly higher yields compared to diethyl ether for standard Grignard additions. Furthermore, modern catalytic methods, such as iron-catalyzed cross-coupling, open up new synthetic routes to analogs under mild conditions. nih.gov
Mechanistic Investigations of 3 Methylhept 1 Yn 3 Ol Reactivity
Fundamental Transformations of the Propargylic Alcohol Moiety
The primary reactive sites in 3-methylhept-1-yn-3-ol are the hydroxyl group and the terminal alkyne. These functional groups can be independently or concertedly transformed through various synthetic methodologies.
Selective Oxidation Pathways
The tertiary nature of the alcohol in this compound renders it resistant to oxidation under standard conditions that would typically convert primary or secondary alcohols to aldehydes or ketones. However, the propargylic position of the alcohol and the presence of the alkyne influence its reactivity towards specific oxidizing agents. While direct oxidation of the tertiary alcohol is challenging, oxidative cleavage of the molecule can occur under harsh conditions. More commonly, reactions involving the alkyne moiety can be followed by transformations of the alcohol.
| Reagent/Condition | Expected Outcome for Tertiary Propargylic Alcohols |
| Potassium Permanganate (KMnO₄) | Under strong conditions, may lead to cleavage of the C-C bond adjacent to the alcohol. |
| Chromium Trioxide (CrO₃) | Generally unreactive towards tertiary alcohols under mild conditions. |
| Swern/Moffatt Oxidation | Not applicable for the direct oxidation of a tertiary alcohol. acs.org |
Controlled Reduction of Alkyne and Alcohol Functionalities
The reduction of this compound can be selectively directed towards either the alkyne or the alcohol functionality, or both, depending on the choice of reducing agent and reaction conditions.
Alkyne Reduction : The triple bond can be partially reduced to a double bond (alkene) or fully reduced to a single bond (alkane).
Partial Reduction (to alkene) : Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the stereoselective syn-hydrogenation of alkynes to cis-alkenes.
Full Reduction (to alkane) : Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas will typically reduce the alkyne all the way to the corresponding alkane.
Alcohol Reduction : The tertiary hydroxyl group is generally stable to most reducing agents. However, it can be removed through a two-step process involving conversion to a good leaving group followed by reduction.
| Reagent | Functionality Targeted | Product |
| H₂, Lindlar's Catalyst | Alkyne | 3-Methylhept-1-en-3-ol |
| H₂, Pd/C | Alkyne | 3-Methylheptan-3-ol |
| LiAlH₄ (after conversion of -OH to a leaving group) | C-O bond | 3-Methylhept-1-yne |
Nucleophilic Substitution Reactions at the Hydroxyl Group
The hydroxyl group of this compound can be replaced by a variety of nucleophiles. This substitution typically proceeds through an SN1-type mechanism due to the stability of the resulting tertiary propargylic carbocation, which is stabilized by both the adjacent alkyl groups and the π-system of the alkyne. The first step involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate the carbocation. The nucleophile then attacks the carbocation to form the final product.
Common reagents for these transformations include hydrohalic acids (e.g., HBr, HCl) to form the corresponding halides. The reaction with thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) is another effective method for converting the alcohol to a chloride.
Detailed Mechanistic Elucidation of Cascade Reactions
This compound and its derivatives are valuable substrates in cascade reactions, where a series of intramolecular bond-forming events occur in a single synthetic operation to rapidly build molecular complexity. acs.org
Identification and Characterization of Reaction Intermediates
The elucidation of cascade reaction mechanisms heavily relies on the identification and characterization of transient intermediates. In the context of reactions involving this compound, several key types of intermediates are proposed:
Carbocations : As mentioned, tertiary propargylic carbocations are readily formed and can be intercepted by various nucleophiles. iitk.ac.in Their existence can be inferred from the stereochemical outcomes of reactions and by trapping experiments.
Metal-Coordinated Species : In transition metal-catalyzed reactions, such as those involving palladium or indium, the alkyne moiety of this compound can coordinate to the metal center. acs.org This η²-coordination activates the alkyne towards nucleophilic attack or cycloisomerization. acs.org
Allenic Intermediates : Propargylic alcohols can undergo rearrangement to form allenes under certain conditions, often catalyzed by acids or transition metals. These allene (B1206475) intermediates can then participate in subsequent cyclization or addition reactions.
The characterization of these intermediates can be achieved through a combination of spectroscopic techniques (e.g., in-situ NMR or IR) and computational modeling (e.g., Density Functional Theory) to predict transition states and activation energies.
Role of Catalyst-Substrate Interactions in Reaction Pathways
The interaction between the catalyst and this compound is crucial in directing the course of a reaction, particularly in achieving high levels of selectivity. nih.gov
Lewis Acid Catalysis : Lewis acids, such as indium(III) halides, can activate the alkyne by coordinating to it, thereby increasing its electrophilicity and promoting cyclization or nucleophilic attack. acs.org The nature of the counter-ion of the catalyst can significantly influence its efficacy. acs.org
Transition Metal Catalysis : In palladium-catalyzed cascade reactions, the catalyst can play multiple roles. d-nb.infoacs.orgresearchgate.net It can facilitate oxidative addition, migratory insertion of CO or other molecules, and reductive elimination steps. The ligands on the metal center can influence the stereoselectivity and regioselectivity of the reaction by creating a specific steric and electronic environment around the metal.
Cation-π Interactions : The interaction between a cationic intermediate or a cationic catalyst and the π-system of the alkyne or an aromatic ring can play a significant role in stabilizing transition states and influencing the reaction pathway. nih.gov This noncovalent interaction, though weaker than a covalent bond, can provide several kcal/mol of stabilization and impart significant directionality to the reaction. nih.gov
Kinetic and Thermodynamic Considerations in Reaction Control
In the study of chemical reactions involving this compound, the principles of kinetic and thermodynamic control are crucial for predicting and understanding the product distribution. These concepts determine whether the major product of a reaction is the one that is formed fastest (the kinetic product) or the one that is the most stable (the thermodynamic product). libretexts.orglibretexts.org
A reaction is under kinetic control when it is conducted at low temperatures and is irreversible. libretexts.org Under these conditions, the product that has the lower activation energy barrier will form more rapidly and will be the predominant product. libretexts.org In contrast, a reaction under thermodynamic control is typically run at higher temperatures, allowing the reaction to be reversible and to reach equilibrium. libretexts.org In this scenario, the major product will be the most thermodynamically stable one, regardless of the rate at which it is formed. libretexts.org
For tertiary propargyl alcohols like this compound, these principles are particularly relevant in acid-catalyzed rearrangement reactions. The formation of different types of unsaturated carbonyl compounds can be influenced by whether the reaction conditions favor the faster-forming intermediate or the more stable final product. Fine-tuning reaction conditions can allow for the selective formation of a desired isomer, a strategy that is critical in stereoselective synthesis.
Rearrangement Reactions and Structural Reorganizations
This compound, as a tertiary propargyl alcohol, is susceptible to a variety of rearrangement reactions, which are fundamental transformations in organic synthesis. These reactions often proceed through carbocationic intermediates and can lead to the formation of α,β-unsaturated ketones and other structurally reorganized products.
The most notable rearrangements for this class of compounds are the Meyer-Schuster and Rupe rearrangements. wikipedia.org
Meyer-Schuster Rearrangement : This is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgorganicreactions.org The reaction mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene intermediate, which then tautomerizes to the final α,β-unsaturated carbonyl compound. wikipedia.org For a tertiary alcohol like this compound, this rearrangement would be expected to yield an α,β-unsaturated ketone. While traditional methods use strong acids, milder catalysts based on transition metals like ruthenium and silver have been developed to improve yields and selectivity. wikipedia.org
Rupe Rearrangement : In the case of tertiary alcohols with a terminal alkyne, the Rupe rearrangement can compete with the Meyer-Schuster rearrangement. wikipedia.org This reaction also occurs under acidic conditions but leads to the formation of α,β-unsaturated methyl ketones through an enyne intermediate. wikipedia.orgambeed.com
The choice between the Meyer-Schuster and Rupe pathways is often influenced by the specific substrate and the reaction conditions.
In addition to these classic rearrangements, derivatives of related propargylic alcohols can undergo sigmatropic rearrangements. For instance, the acetate (B1210297) of 3-methylhept-6-en-1-yn-3-ol has been shown to undergo a sequence of Claisen and Cope rearrangements. rsc.orgrsc.org The initial Claisen rearrangement of the corresponding enol ether leads to an allenic intermediate, which then undergoes a Cope rearrangement to form a conjugated diene. rsc.org While this example involves a slightly different substrate, it highlights the potential for complex structural reorganizations in molecules containing the propargylic alcohol motif.
The following table summarizes the key rearrangement reactions applicable to or observed with this compound and related structures.
| Rearrangement Type | Reactant Type | Key Intermediate(s) | Product(s) |
| Meyer-Schuster | Tertiary Propargyl Alcohol | Allenol | α,β-Unsaturated Ketone |
| Rupe | Tertiary Propargyl Alcohol (terminal alkyne) | Enyne | α,β-Unsaturated Methyl Ketone |
| Claisen/Cope (Sequential) | Propenyl Ether/Acetate of a Propargylic Alcohol | Allenyl Acetate | Dienyl Acetate |
Advanced Applications of 3 Methylhept 1 Yn 3 Ol in Complex Molecule Synthesis
Utilization as a Versatile Synthetic Building Block
The utility of 3-methylhept-1-yn-3-ol as a versatile synthetic building block stems from the reactivity of its two primary functional groups: the hydroxyl group and the carbon-carbon triple bond. This dual reactivity allows for a wide array of transformations, making it a valuable precursor in the synthesis of more intricate organic molecules.
The hydroxyl group can undergo oxidation to form ketones or be substituted by other functional groups through nucleophilic substitution reactions. The terminal alkyne is particularly useful, allowing for various addition reactions and serving as a handle for coupling processes. For instance, the alkyne moiety can be reduced to form either an alkene or a fully saturated alkane, providing control over the saturation level of the final product.
The strategic position of the methyl group and the n-butyl chain on the tertiary carbon center also influences the steric and electronic environment of the molecule, which can be exploited in various synthetic strategies. This structural arrangement makes this compound a valuable starting material for creating diverse molecular scaffolds.
| Reaction Type | Functional Group Involved | Potential Products |
| Oxidation | Tertiary Alcohol | Ketones |
| Reduction | Alkyne | Alkenes, Alkanes |
| Substitution | Tertiary Alcohol | Alkyl/Aryl-substituted compounds |
| Addition | Alkyne | Dienes, Halogenated compounds |
| Coupling | Alkyne | Functionalized alkynes, Enynes |
Stereoselective Construction of Chiral Scaffolds and Natural Product Precursors
The creation of chiral molecules with specific three-dimensional arrangements is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and biologically active natural products. While this compound is an achiral molecule, its structure serves as an excellent starting point for the stereoselective construction of chiral scaffolds.
One key strategy involves the asymmetric reduction of a ketone precursor to generate a chiral version of the alcohol. More advanced methods utilize biocatalytic dynamic kinetic resolution (DKR), a process that can convert a racemic mixture of a related ketone into a single, enantiomerically pure stereoisomer of the corresponding alcohol. sci-hub.se This enzymatic approach offers a green and efficient route to chiral building blocks that can be further elaborated into complex natural product precursors. sci-hub.se
Furthermore, the propargylic alcohol functionality can direct stereoselective reactions on adjacent parts of the molecule. For instance, in multi-component reactions, the stereochemistry of the final product can be influenced by the steric bulk around the alcohol, leading to the preferential formation of one diastereomer over another. lookchem.com The synthesis of chiral 3-aryl-1-alkynes has been achieved with high stereoselectivity through the cross-coupling of related chiral bromoallenes with organocuprates, demonstrating a pathway to quaternary stereogenic centers. nih.gov These methods highlight the potential for transforming simple achiral precursors like this compound into stereochemically rich and valuable synthetic intermediates.
Heterocycle Synthesis via Propargylic Alcohol Transformations
Propargylic alcohols are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. The transformation of this compound and its derivatives into cyclic structures is a powerful tool for generating molecular diversity. The reactivity of the alkyne and alcohol groups can be harnessed in cyclization reactions, often mediated by transition metal catalysts.
For example, the intramolecular cyclization of dicobalt hexacarbonyl complexes of related 1,6-enynes, such as 3-methylhept-6-en-1-yn-3-ol, provides a method for synthesizing bicyclo[3.3.0]octene systems. researchgate.netresearchgate.net This type of reaction, known as the Pauson-Khand reaction, is a well-known method for constructing five-membered rings.
Indium(III)-catalyzed cascade cycloisomerization reactions of aryl 1,5-enynes, which can be synthesized from propargylic alcohols, offer a pathway to complex tricyclic frameworks. acs.org These reactions proceed under mild conditions and demonstrate high stereospecificity, allowing for the construction of diverse heterocyclic systems like benzo[b]chromenes and phenanthridines with high atom economy. acs.org The versatility of these transformations underscores the value of propargylic alcohols like this compound as key starting materials in the synthesis of complex heterocyclic scaffolds.
| Reaction Name | Reactant Type | Heterocyclic Product |
| Pauson-Khand Reaction | 1,6-Enyne (derived from propargylic alcohol) | Bicyclo[3.3.0]octene |
| Indium-Catalyzed Cycloisomerization | Aryl 1,5-Enyne (derived from propargylic alcohol) | Benzo[b]chromenes, Phenanthridines |
Application in Natural Terpenoid Synthesis and Analog Generation
Terpenoids represent a large and structurally diverse class of natural products, many of which possess significant biological activity and are used in fragrances and pharmaceuticals. uni-hannover.de The synthesis of these complex molecules often relies on the use of versatile and functionalized building blocks, and propargylic alcohols like this compound can play a crucial role in this context.
The carbon skeleton of this compound can be incorporated into larger terpenoid frameworks through various synthetic strategies. For example, the alkyne group can be used in coupling reactions to extend the carbon chain, while the hydroxyl group can be used to introduce further functionality or to direct stereoselective transformations. The synthesis of analogous terpene alcohols often involves the use of alkynol precursors.
The generation of terpenoid analogs is another important application. By modifying the structure of this compound and incorporating it into synthetic schemes, chemists can create novel molecules that are not found in nature but may possess interesting or enhanced biological properties. These analogs are valuable tools for studying structure-activity relationships and for developing new therapeutic agents. The synthesis of both natural and non-natural terpenoids often involves the use of simple linear precursors that undergo complex cyclization cascades, and functionalized alkynes are valuable substrates in these processes. uni-hannover.de
Formation of Functionalized Enynes through Multi-Component Coupling
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient and atom-economical processes. nih.gov Propargylic alcohols are excellent substrates for MCRs, and this compound can be utilized in such reactions to generate functionalized enynes, which are themselves valuable synthetic intermediates.
A notable example is the stereoselective three-component cascade reaction of propargyl alcohols, amines, and gem-difluorochloro ethanes to produce α-substituted 2,4-dienamides. lookchem.com In a related reaction, 4-methylhept-1-yn-3-ol was shown to yield the corresponding dienamide product, demonstrating the utility of this methodology for this class of compounds. lookchem.com The stereochemical outcome of such reactions can be influenced by the substituents on the propargylic alcohol, providing a degree of control over the final product's geometry. lookchem.com
These multi-component coupling strategies offer a powerful and convergent approach to the synthesis of complex molecules. By bringing together multiple building blocks in a single step, chemists can rapidly build molecular complexity and access a wide range of functionalized enyne structures from simple precursors like this compound.
Research Perspectives in Medicinal Chemistry Utilizing 3 Methylhept 1 Yn 3 Ol
Exploration of Propargylic Alcohol Derivatives as Bioactive Motifs
Propargylic alcohols and their derivatives are recognized as important structural motifs present in numerous bioactive compounds. mdpi.com Their utility extends from being key intermediates in the synthesis of complex molecules to possessing inherent biological activities themselves. mdpi.comresearchgate.net The presence of both an alkyne and an alcohol functional group contributes to their reactivity and diverse applications in medicinal chemistry.
Derivatives of propargylic alcohols have demonstrated promising antimicrobial activity. Research has shown that compounds structurally related to 3-methylhept-1-yn-3-ol can exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, some propargylic alcohol derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 mg/mL, highlighting their potential as antimicrobial agents. The antimicrobial activity of various natural and synthetic compounds is a significant area of research, with many studies focusing on identifying novel structures to combat drug-resistant pathogens. nih.govimist.ma The structural features of these derivatives, such as the presence of hydroxyl groups and unsaturated bonds, are often crucial for their biological activity. nih.gov
| Compound Type | Reported Activity | Potential Application |
| Propargylic Alcohol Derivatives | Inhibition of Gram-positive and Gram-negative bacteria | Development of new antimicrobial agents |
| Phenolic Compounds | Allelopathic and antimicrobial properties | Natural alternatives for pest and pathogen control |
| Fungal Metabolites | Antibacterial and antifungal activity against various strains | Source of novel antibiotic lead compounds |
This table provides a summary of the antimicrobial potential of different classes of compounds, including derivatives of propargylic alcohols.
The rigid, three-dimensional structure of this compound makes it an attractive scaffold for drug discovery. In lead-oriented synthesis, the goal is to create libraries of diverse, three-dimensional molecules with ideal properties for biological screening. whiterose.ac.uk Propargylic alcohols serve as versatile building blocks in this context, allowing for the synthesis of complex polycyclic systems, including medicinally important heterocycles like pyridines and quinolines. researchgate.net The ability to introduce various functional groups onto the propargylic alcohol framework enables the fine-tuning of physicochemical properties and biological activity during lead optimization. core.ac.uk This approach is particularly valuable in designing compounds that can effectively interact with the three-dimensional binding sites of biological targets. whiterose.ac.uk
Fragment-Based Drug Discovery (FBDD) Approaches with 3D Scaffolds
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel drug candidates by screening libraries of small, low-molecular-weight compounds ("fragments"). nih.gov There is a growing emphasis on incorporating three-dimensional (3D) scaffolds into fragment libraries to better explore the complexities of protein binding pockets. nih.govnih.gov The non-planar structure of this compound makes it an ideal candidate for inclusion in such 3D fragment libraries. researchgate.net The use of such scaffolds can lead to the discovery of hits with improved physicochemical properties and a higher likelihood of successful optimization into clinical candidates. nih.gov
| FBDD Library Type | Key Characteristics | Advantages in Drug Discovery |
| Conventional (1D/2D) | Predominantly flat structures | Simpler synthesis |
| 3D Scaffolds | Non-planar, complex shapes | Better exploration of protein binding sites, potentially improved selectivity and physicochemical properties |
| Metallofragments | Metal-containing 3D structures | Access to unique chemical space and geometries |
This table compares different types of fragment libraries used in FBDD, highlighting the advantages of 3D scaffolds.
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would involve systematically modifying the molecule's structure and assessing the impact on a specific biological endpoint. For example, in the development of potent enzyme inhibitors, the alkynyl group can be designed to mimic the linear geometry of a transition state, while other parts of the molecule are modified to optimize interactions with the enzyme's binding site. nih.gov Such studies have revealed that even minor structural changes, such as the position of a functional group or the stereochemistry of a chiral center, can have a profound effect on potency and selectivity. nih.govresearchgate.net The insights gained from SAR studies are crucial for the rational design of more effective and targeted therapeutic agents.
Computational Chemistry Studies of 3 Methylhept 1 Yn 3 Ol and Its Transformations
Quantum-Chemical Calculations for Electronic Structure and Reactivity
Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-Methylhept-1-yn-3-ol. For the broader class of propargyl alcohols, DFT studies have been used to investigate conformations and interactions. For instance, studies on the simpler propargyl alcohol have identified gauche and trans conformers, with the gauche form being the ground state. researchgate.net Similar calculations for this compound would likely reveal the influence of the methyl and butyl groups on the rotational barriers around the C-C bonds and the preferred orientation of the hydroxyl group.
The electronic properties of this compound are largely dictated by the propargylic alcohol moiety. The electron-withdrawing nature of the alkyne group polarizes the hydroxyl group, which influences its acidity and reactivity in transformations like Meyer-Schuster rearrangements. DFT calculations can quantify this effect by mapping the electrostatic potential and calculating atomic charges.
Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule. For propargyl alcohol, the transition at 212 nm has been assigned as a πC≡C → π*C≡C transition, which is crucial for understanding its photodissociation dynamics. acs.org Similar calculations on this compound would help to understand its photochemical behavior.
Table 1: Calculated Properties of Propargyl Alcohol and Related Molecules
| Property | Molecule | Method/Basis Set | Value |
|---|---|---|---|
| Conformational Energy Difference (gauche vs. trans) | Propargyl alcohol | B3LYP/6-311++G(d,p) | gauche is ground state |
| Electronic Transition | Propargyl alcohol | TD-DFT | ~212 nm (πC≡C → π*C≡C) |
Data inferred from studies on analogous compounds to illustrate typical computational findings.
Molecular Dynamics Simulations of Reaction Pathways
An MD simulation of the hydration of this compound would typically involve modeling the alcohol, water molecules, and a catalyst (if any) in a simulated solvent box. The simulation would track the atomic trajectories over time, allowing for the identification of transition states and intermediate structures. Key steps in the catalytic cycle, such as the coordination of the alkyne to a metal center, nucleophilic attack by water, and protodeauration, can be visualized and their energetics calculated. acs.org
These simulations can also shed light on the role of the solvent and any co-catalysts in the reaction, and how they influence the reaction rate and selectivity. For example, microsolvation models have been shown to be crucial for accurately reproducing experimental observations in the gold-catalyzed hydration of alkynes. nih.govresearchgate.net
In Silico Modeling for Ligand-Target Interactions in Scaffold Design
The structure of this compound, with its combination of a rigid alkyne unit and a chiral center bearing a hydroxyl group, makes it an interesting scaffold for the design of new molecules with potential biological activity. In silico modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are pivotal in this area, although specific applications to this compound are not reported.
Molecular docking could be used to predict how derivatives of this compound might bind to the active site of a target protein. This involves computationally placing the ligand into the binding site of the protein and scoring the different poses based on their predicted binding affinity. Such studies are foundational in modern drug discovery. imist.maresearchgate.net
QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For a set of derivatives of this compound, a QSAR model could be developed to predict their activity based on calculated molecular descriptors, such as lipophilicity (LogP), polar surface area (PSA), and various electronic and steric parameters. lookchem.com This would allow for the virtual screening of a large number of candidate molecules and the prioritization of the most promising ones for synthesis and testing.
Table 2: Physicochemical Descriptors for this compound Relevant to Scaffold Design
| Descriptor | Value | Source |
|---|---|---|
| Molecular Weight | 126.199 g/mol | lookchem.com |
| XLogP3 | 1.7 | lookchem.com |
| Hydrogen Bond Donor Count | 1 | lookchem.com |
| Hydrogen Bond Acceptor Count | 1 | lookchem.com |
| Rotatable Bond Count | 4 | lookchem.com |
Conformation and Stereochemical Analysis
The three-dimensional structure of this compound is defined by its conformation and stereochemistry. The presence of a chiral center at the C3 position means that this molecule can exist as two enantiomers, (R)-3-methylhept-1-yn-3-ol and (S)-3-methylhept-1-yn-3-ol. The spatial arrangement of the substituents around this stereocenter is critical as it can profoundly affect the molecule's interaction with other chiral molecules, such as biological receptors.
Computational methods are essential for analyzing the conformational landscape of this molecule. The rotation around the single bonds in the butyl chain and the bond connecting the chiral carbon to the hydroxyl group gives rise to multiple possible conformers. These conformers can be identified by performing a conformational search using molecular mechanics or quantum-chemical methods. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.
For simpler analogous structures like butane, the relative stability of anti and gauche conformers is well-understood to be influenced by steric hindrance. iitk.ac.in In this compound, the interactions between the methyl group, the butyl chain, the ethynyl (B1212043) group, and the hydroxyl group will dictate the preferred conformations. The study of related molecules like 4-methylhept-1-yn-3-ol highlights the importance of the spatial arrangement around the stereogenic centers in influencing the molecule's three-dimensional shape and physical properties.
Advanced Analytical Methodologies for the Characterization and Study of 3 Methylhept 1 Yn 3 Ol Transformations
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone for determining the molecular structure of 3-methylhept-1-yn-3-ol and its derivatives. Each technique provides unique information that, when combined, offers a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule.
¹H-NMR: In the proton NMR spectrum of this compound, specific resonances confirm the presence of key functional groups. The terminal alkynyl proton (H-C≡) typically appears as a singlet around δ 2.4-2.5 ppm. rsc.org The methyl group attached to the carbinol carbon (C3) would present as a singlet, while the protons of the n-butyl group would show characteristic multiplets (triplet, sextet, etc.) corresponding to their positions in the alkyl chain. rsc.org
¹³C-NMR: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. The two sp-hybridized carbons of the alkyne group are particularly revealing, resonating in the δ 70–85 ppm range. The tertiary carbon atom bonded to the hydroxyl group (C3) typically appears at a chemical shift of around δ 60–70 ppm.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum would be defined by:
A strong, broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.
A sharp, weak absorption band around 3300 cm⁻¹, corresponding to the ≡C-H stretch of the terminal alkyne.
A weak absorption at approximately 2100 cm⁻¹, indicative of the C≡C triple bond stretch.
Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. In the analysis of compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. rsc.org The mass spectrum would show the molecular ion peak [M]+, confirming the molecular weight, and various fragment ions that help to piece together the structure.
X-ray Diffraction While not typically used for a simple, non-crystalline liquid alcohol, single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a molecule. This technique would be applied to a solid, crystalline derivative of this compound to unambiguously establish its stereochemistry and conformation. rsc.orglookchem.com
Table 1: Key Spectroscopic Data for the Structural Elucidation of Tertiary Propargylic Alcohols
| Technique | Functional Group | Typical Signal/Frequency | Information Provided |
|---|---|---|---|
| ¹H-NMR | Alkynyl-H | δ 2.4-2.5 ppm (singlet) | Confirms terminal alkyne |
| ¹³C-NMR | Alkyne Carbons (C≡C) | δ 70-85 ppm | Confirms internal alkyne structure |
| ¹³C-NMR | Hydroxyl-bearing Carbon (C-OH) | δ 60-70 ppm | Identifies the carbinol carbon |
| IR | Hydroxyl (-OH) | ~3300-3400 cm⁻¹ (broad) | Presence of alcohol group |
| IR | Alkyne (C≡C) | ~2100 cm⁻¹ (weak) | Presence of triple bond |
| IR | Terminal Alkyne (≡C-H) | ~3300 cm⁻¹ (sharp) | Confirms terminal alkyne |
| MS | Molecular Ion [M]+ | m/z corresponding to MW | Molecular weight determination |
| X-ray Diffraction | Crystalline Solid | Diffraction Pattern | Absolute 3D structure |
Chromatographic Methods for Product Separation and Purity Assessment
Chromatographic techniques are essential for isolating the products of reactions involving this compound and for verifying their purity.
Thin Layer Chromatography (TLC) TLC is a rapid and effective method used primarily to monitor the progress of a chemical reaction. rsc.orgbeilstein-journals.org By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., hexane (B92381)/ethyl acetate), one can visualize the consumption of the starting material and the formation of products under UV light or with a chemical stain. rsc.orgbeilstein-journals.org
Column Chromatography For the physical separation and purification of reaction products on a preparative scale, flash column chromatography is the most common method. rsc.org The crude product mixture is loaded onto a column packed with silica gel and eluted with a solvent gradient, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297). rsc.orgmpg.de This allows for the separation of compounds based on their differing polarities.
Gas Chromatography (GC) GC is a high-resolution technique used for assessing the purity of volatile compounds and determining the composition of a mixture. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it provides quantitative data on the purity of this compound or its reaction products. rsc.orgnih.gov The choice of column, such as a DB-5 MS, and a precise temperature program are critical for achieving good separation. nih.gov
Table 2: Chromatographic Methods in the Analysis of this compound Chemistry
| Method | Stationary Phase | Typical Application | Key Information |
|---|---|---|---|
| Thin Layer Chromatography (TLC) | Silica Gel | Reaction Monitoring | Qualitative assessment of reaction completion |
| Flash Column Chromatography | Silica Gel | Product Purification | Isolation of desired compounds from crude mixtures |
| Gas Chromatography (GC/GC-MS) | e.g., DB-5 MS (non-polar) | Purity Assessment & Product Identification | Quantitative purity and structural confirmation of volatile components |
| High-Performance Liquid Chromatography (HPLC) | e.g., C18 (reverse-phase) | Purity assessment for less volatile products | Quantitative purity of non-volatile or thermally sensitive compounds |
In Situ Reaction Monitoring Techniques
The ability to monitor a chemical reaction as it happens provides invaluable insight into reaction kinetics, mechanisms, and the formation of transient intermediates.
In a study involving the palladium-catalyzed carbonylation of various alkynols, this compound was used as a substrate. nih.gov Researchers determined the yield and regioselectivity of the resulting products by analyzing the crude reaction mixture using ¹H NMR spectroscopy with an internal standard. nih.gov This method allows for the direct observation and quantification of products (in this case, 3n'a and 3na) without the need for purification, providing a clear snapshot of the reaction's outcome under specific conditions. nih.gov
While more sophisticated techniques like in-situ IR or Raman spectroscopy can be employed for continuous monitoring, the use of periodic sampling followed by rapid analysis via TLC or crude NMR serves as a highly practical and widespread approach for tracking the transformation of this compound in synthetic chemistry. rsc.orgnih.gov
Industrial and Materials Science Research Applications
Role as Corrosion Inhibitor for Metallic Materials (e.g., Steel)
Acetylenic alcohols, including compounds structurally similar to 3-Methylhept-1-yn-3-ol, are well-documented as effective corrosion inhibitors, especially for steel in acidic environments such as those used in industrial cleaning and oil well acidizing. csc.com.twcore.ac.ukresearchgate.net The efficacy of these organic inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that mitigates corrosive attack. researchgate.netfaratarjome.ir In comparative studies, alkynol-based inhibitors have demonstrated robust performance, sometimes proving more stable at higher temperatures than other types of inhibitors like heterocyclic compounds. csc.com.tw
The primary mechanism by which this compound is expected to inhibit corrosion is through adsorption onto the steel surface. researchgate.net This process involves the interaction of the molecule's functional groups with the metal. The π-electrons of the carbon-carbon triple bond and the lone pair of electrons on the oxygen atom of the hydroxyl group are key to this interaction, acting as adsorption centers. faratarjome.irmdpi.com These electron-rich sites can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a protective film. researchgate.net
The adsorption process can be a combination of physical adsorption (physisorption), involving electrostatic forces between charged molecules and the charged metal surface, and chemical adsorption (chemisorption), which involves charge sharing or transfer to form a coordinate-type bond. researchgate.netresearchgate.net The nature of this adsorption is often analyzed using adsorption isotherms, with the Langmuir adsorption isotherm model frequently being the best fit for acetylenic alcohols, suggesting the formation of a monolayer on the metal surface. faratarjome.irresearchgate.netairitilibrary.comresearchgate.net
Electrochemical studies are crucial for elucidating the inhibition mechanism. Techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide quantitative insights.
Potentiodynamic Polarization (PDP): Studies on related alkynol inhibitors often classify them as mixed-type inhibitors. core.ac.ukresearchgate.netpeacta.org This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) by blocking the active sites on the steel surface. core.ac.ukuobaghdad.edu.iq
Electrochemical Impedance Spectroscopy (EIS): EIS measurements help characterize the protective layer. In the presence of an effective inhibitor like an acetylenic alcohol, the charge transfer resistance (Rct) typically increases significantly, while the double-layer capacitance (Cdl) decreases. researchgate.netscielo.org.mx The increase in Rct indicates a slowing of the corrosion process, and the decrease in Cdl is attributed to the displacement of water molecules by the inhibitor molecules at the metal/solution interface, leading to a thicker and/or less dielectric protective layer. researchgate.net
The molecular structure of an organic inhibitor plays a critical role in its effectiveness. For acetylenic alcohols, modifications to the carbon chain length, branching, and the presence of other functional groups can significantly impact inhibition efficiency. researchgate.netresearchgate.nettandfonline.com
Research on various alkynols has shown that increasing the length of the alkyl chain can enhance inhibition efficiency up to an optimal point, after which it may decrease due to reduced solubility. researchgate.net The branched structure of this compound, with its methyl group at the tertiary carbon and a butyl group, influences its spatial orientation and packing on the metal surface, which in turn affects the density and stability of the protective film.
The following table presents data from various studies on different alkynol inhibitors, illustrating the impact of molecular structure on corrosion inhibition efficiency for steel in acidic media.
| Inhibitor Compound | Concentration | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (η%) | Source |
|---|---|---|---|---|---|
| Propargyl Alcohol | 3000-7000 ppm | 15% HCl | Boiling | ~90% (Max) | core.ac.uk |
| Alkynol-based Formula (CI_A) | 0.1% | HCl | 25 | 95% | csc.com.tw |
| Alkynol-based Formula (CI_A) | 0.1% | HCl | 85 | 88% | csc.com.tw |
| 2-Butyne-1,4-diol | 5 mM | 2 M Na2CO3 / 1 M NaHCO3 | 25 | ~92% | faratarjome.ir |
| N-14 (Alkynyl alcohol derivative) | 5 x 10⁻⁵ mol/L | HCl | 60 | 99.56% | researchgate.net |
This table is interactive. Click on headers to sort.
Potential in Polymer Chemistry and Functional Materials
The bifunctional nature of this compound, possessing both a reactive terminal alkyne and a hydroxyl group, positions it as a valuable monomer or intermediate in the synthesis of functional polymers. upi.edumdpi.comalfa-chemistry.comwikipedia.org These functional groups offer distinct pathways for polymerization and material modification.
The terminal alkyne group is a versatile handle for various polymerization reactions. mdpi.com It can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or metal-free variants, which are known for their high efficiency and selectivity. researchgate.netchemrxiv.org Furthermore, alkyne monomers can be used to construct conjugated polymers, which are materials with unique electronic and optical properties valuable in fields like organic electronics. oup.com
The hydroxyl group also provides a reactive site for polymerization. A notable example is the "hydroxyl-yne click polymerization," where alcohols react with activated alkynes. researchgate.netchemrxiv.orgchemrxiv.orgacs.org In such a reaction, this compound could serve as the diol-equivalent or a chain-terminating agent, depending on the other monomers present. The presence of the hydroxyl group can also accelerate certain types of polymerization, such as the cationic polymerization of epoxides.
The combination of these two functional groups in one molecule allows for the creation of polymers with pendant functional groups. For instance, if the alkyne group is polymerized, the resulting polymer chain would have pendant hydroxyl groups. These hydroxyls can then be used for post-polymerization modification, allowing for the grafting of other molecules or for creating cross-linked networks. This versatility makes compounds like this compound attractive for designing advanced materials with tailored properties. upi.edugoogle.compsu.edu
Emerging Research Directions and Future Outlook
Development of Novel Catalytic Systems for Sustainable Synthesis
The traditional synthesis of 3-methylhept-1-yn-3-ol often relies on stoichiometric organometallic reagents, which can generate significant waste and pose safety concerns. Modern research is actively pursuing the development of novel catalytic systems to enable more sustainable and efficient synthetic pathways. The focus is on catalysts that are recyclable, operate under mild conditions, and exhibit high selectivity, thereby minimizing energy consumption and environmental impact.
Key research areas include:
Heterogeneous Catalysis: The development of solid-supported catalysts offers significant advantages in terms of catalyst recovery and reuse. Researchers are exploring various support materials, such as zeolites, mesoporous silica (B1680970), and polymers, to immobilize active catalytic species. For the synthesis of tertiary alkynols like this compound, this could involve supported metal nanoparticles (e.g., palladium, copper) or organocatalysts that facilitate the key carbon-carbon bond-forming reactions.
Metal-Free Catalysis: To circumvent the environmental and economic concerns associated with precious metal catalysts, there is a growing interest in metal-free catalytic systems. mdpi.com Organocatalysts, such as chiral amines and phosphines, are being investigated for their potential to catalyze the asymmetric addition of alkynes to ketones, which would provide a direct route to chiral this compound. mdpi.com
Recyclable Catalysts: The design of catalysts that can be easily separated from the reaction mixture and reused multiple times is a cornerstone of green chemistry. This includes magnetically separable catalysts, catalysts immobilized on soluble polymers that can be precipitated out, and catalysts designed for use in biphasic systems.
| Catalyst Type | Advantages in Sustainable Synthesis | Potential Application for this compound |
| Heterogeneous Catalysts | Easy separation and recyclability, improved stability. | Supported metal catalysts for the alkynylation of 2-pentanone. |
| Metal-Free Organocatalysts | Lower toxicity, reduced cost, avoidance of metal contamination in the product. mdpi.com | Asymmetric synthesis of chiral this compound. |
| Recyclable Homogeneous Catalysts | High activity and selectivity, potential for recovery and reuse. | Use in continuous flow systems for efficient production. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for the synthesis of fine chemicals like this compound. researchgate.netnih.gov These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration with purification and analysis steps. researchgate.netnih.gov
The integration of the synthesis of this compound with flow chemistry and automated platforms is a promising future direction:
Continuous Flow Synthesis: The synthesis of this compound can be adapted to a continuous flow process, allowing for higher throughput and more consistent product quality. researchgate.net The use of packed-bed reactors containing a heterogeneous catalyst would be particularly advantageous, enabling the continuous conversion of starting materials to the desired product. mpg.de
Automated Reaction Optimization: Automated platforms can be employed to rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) to identify the optimal parameters for the synthesis of this compound. nih.govresearchgate.netresearchgate.net This high-throughput approach can significantly accelerate process development and lead to more efficient and robust synthetic protocols. goflow.at
Bio-Inspired Transformations and Enzymatic Approaches
Nature provides a vast inspiration for the development of highly selective and efficient catalysts. Bio-inspired and enzymatic approaches are emerging as powerful tools for the synthesis of chiral molecules, including tertiary alcohols. While direct enzymatic synthesis of this compound is not yet widely reported, research on analogous compounds provides a clear roadmap for future investigations.
A pertinent example is the one-pot, multi-enzymatic synthesis of the four stereoisomers of 4-methylheptan-3-ol, a structurally similar insect pheromone. mdpi.com This process utilizes an ene-reductase (ER) and an alcohol dehydrogenase (ADH) in a sequential manner to create two stereogenic centers with high stereoselectivity. mdpi.com
Applying this bio-inspired strategy to this compound could involve:
Biocatalytic Reduction: The key chiral center in this compound could potentially be installed via the asymmetric reduction of a corresponding ketone precursor using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). nih.govresearchgate.net These enzymes, often found in microorganisms, can exhibit high enantioselectivity, providing access to optically pure forms of the alcohol. researchgate.net
Engineered Enzymes: Through directed evolution and protein engineering, enzymes can be tailored to accept specific substrates and exhibit enhanced activity and selectivity. thieme-connect.de It is conceivable that existing ketoreductases could be engineered to efficiently catalyze the synthesis of (R)- or (S)-3-methylhept-1-yn-3-ol.
Whole-Cell Biocatalysis: The use of whole microbial cells as catalysts can offer advantages such as cofactor regeneration, which is often a requirement for redox enzymes like ADHs. nih.goventrechem.com Screening of microbial collections could identify strains capable of performing the desired transformation.
| Biocatalytic Approach | Principle | Relevance to this compound |
| Ketoreductases (KREDs)/Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of a prochiral ketone to a chiral alcohol. nih.govresearchgate.net | Enantioselective synthesis of (R)- or (S)-3-methylhept-1-yn-3-ol from 1-heptyn-3-one. |
| Directed Evolution | Laboratory-based evolution of enzymes for improved properties. thieme-connect.de | Development of a highly specific and efficient enzyme for the synthesis. |
| Whole-Cell Systems | Use of intact microbial cells containing the desired enzymes. | Simplified process with in-situ cofactor regeneration. entrechem.com |
Advanced Materials Applications Beyond Corrosion Inhibition
While alkynols have been explored for applications such as corrosion inhibition, the unique combination of a hydroxyl group and a terminal alkyne in this compound opens up possibilities for its use as a monomer or functionalizing agent in the synthesis of advanced materials. nih.gov The terminal alkyne is a particularly versatile functional group that can participate in a variety of powerful and efficient chemical transformations, most notably "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.com
Future research is likely to explore the following areas:
Polymer Synthesis: this compound can be used as a monomer in polymerization reactions. For instance, it can be incorporated into polyesters, polyurethanes, or other polymers to introduce pendant alkyne groups. acs.org These alkyne-functionalized polymers can then be further modified through click chemistry to attach a wide range of molecules, leading to materials with tailored properties. sigmaaldrich.combeilstein-journals.org
Cross-Linkable Materials: The alkyne functionality can be utilized in cross-linking reactions to form robust polymer networks. acs.org For example, reaction with multifunctional azides would lead to the formation of highly cross-linked triazole-containing materials with potential applications in coatings, adhesives, and thermosets.
Functional Block Copolymers: The hydroxyl group of this compound can be used to initiate the polymerization of other monomers, leading to the formation of block copolymers with a terminal alkyne group. These well-defined macromolecules can self-assemble into ordered nanostructures, which are of interest for applications in nanotechnology and drug delivery.
Q & A
Q. What are the established synthetic routes for 3-Methylhept-1-yn-3-ol, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via alkyne hydration or Grignard addition to propargyl alcohols. For example, analogous propargyl alcohols undergo allyl rearrangements under acidic conditions . Characterization employs 1H/13C NMR to confirm the tertiary alcohol (δ ~1.5–1.7 ppm for methyl groups) and terminal alkyne (C≡CH resonance at ~70–80 ppm in 13C NMR). IR spectroscopy identifies the hydroxyl stretch (~3350 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 112.17 for C₇H₁₂O) .
Q. What spectroscopic markers distinguish this compound from structurally similar alcohols?
- Methodological Answer : Key markers include:
- 1H NMR : A singlet integrating for three protons (C(CH₃)₂OH group) at δ ~1.5 ppm and a terminal alkyne proton (≡CH) as a triplet near δ ~2.2–2.4 ppm (J ≈ 2–3 Hz).
- 13C NMR : The quaternary carbon bearing the hydroxyl group appears at δ ~75–80 ppm, while the sp-hybridized carbons (C≡CH) resonate at δ ~70–85 ppm.
- IR : Sharp absorption bands for -OH (~3350 cm⁻¹) and alkyne (~2100–2260 cm⁻¹) .
Advanced Research Questions
Q. How do catalytic systems influence the hydrogenation selectivity of this compound?
- Methodological Answer : Hydrogenation selectivity depends on the catalyst. Lindlar catalyst (Pd/CaCO₃ with quinoline) selectively hydrogenates the alkyne to cis-alkene, while ligand-modified Pd nanoparticles (e.g., in continuous-flow reactors) enhance accessibility and reduce over-hydrogenation to alkanes. For example, Lindlar catalysts achieve >90% cis-alkene yield, whereas unmodified Pd may over-reduce the triple bond .
Q. What mechanistic insights explain regioselectivity in carbonylation reactions of this compound?
- Methodological Answer : Regioselectivity in carbonylation (e.g., to α,β-unsaturated ketones) is governed by steric and electronic effects. Bulky substituents on the propargyl alcohol favor 1,2-migration pathways. For this compound, the methyl group at C3 directs carbonyl insertion toward the less hindered alkyne terminus, yielding a 1.5:1 regioselectivity ratio under optimized Pd-catalyzed conditions .
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature gradients). Systematic optimization using Design of Experiments (DoE) is recommended. For example, in allyl rearrangements, solvent choice (polar aprotic vs. non-polar) significantly impacts yield due to stabilization of transition states. Comparative studies using GC-MS or HPLC can isolate key variables .
Q. What strategies improve the stability of this compound during storage and reactions?
- Methodological Answer : Stabilization involves:
- Inert atmosphere storage (N₂/Ar) to prevent oxidation.
- Acidic inhibitors (e.g., 0.1% acetic acid) to suppress alkyne polymerization.
- Low-temperature storage (−20°C) to reduce thermal degradation.
Stability assays using accelerated aging (e.g., 40°C/75% RH for 4 weeks) with periodic NMR analysis verify effectiveness .
Key Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
